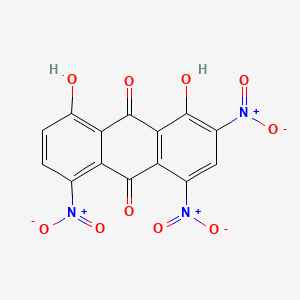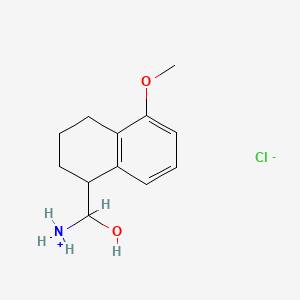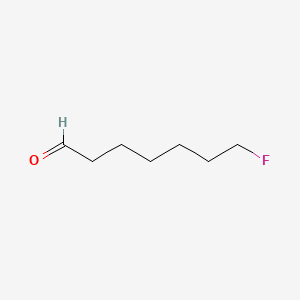
Ethanone, 1-(2-ethenyl-2,3-dihydro-5-methyl-1H-imidazol-4-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone, 1-(2-ethenyl-2,3-dihydro-5-methyl-1H-imidazol-4-yl)- is a complex organic compound with a unique structure that includes an imidazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(2-ethenyl-2,3-dihydro-5-methyl-1H-imidazol-4-yl)- typically involves multi-step organic reactions. One common method includes the alkylation of imidazole derivatives followed by oxidation and subsequent functional group transformations. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanone, 1-(2-ethenyl-2,3-dihydro-5-methyl-1H-imidazol-4-yl)- undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.
Reduction: Reduction to alcohols or amines using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Methanol, ethanol, dichloromethane.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions include various substituted imidazole derivatives, alcohols, amines, and oxides, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Ethanone, 1-(2-ethenyl-2,3-dihydro-5-methyl-1H-imidazol-4-yl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Ethanone, 1-(2-ethenyl-2,3-dihydro-5-methyl-1H-imidazol-4-yl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring plays a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethanone, 1-(2,3-dihydro-1H-inden-5-yl)-
- Ethanone, 1-(2,3-dihydro-1,1,2,3,3,6-hexamethyl-1H-inden-5-yl)-
- Ethanone, 1-(3,4-dihydro-6-methyl-2H-pyran-2-yl)-
Uniqueness
Ethanone, 1-(2-ethenyl-2,3-dihydro-5-methyl-1H-imidazol-4-yl)- is unique due to its specific imidazole structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications that similar compounds may not fulfill.
Eigenschaften
Molekularformel |
C8H12N2O |
|---|---|
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
1-(2-ethenyl-5-methyl-2,3-dihydro-1H-imidazol-4-yl)ethanone |
InChI |
InChI=1S/C8H12N2O/c1-4-7-9-5(2)8(10-7)6(3)11/h4,7,9-10H,1H2,2-3H3 |
InChI-Schlüssel |
CQTURIQZQNBXMV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(NC(N1)C=C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-Benzyl-6-methoxy-2-[[3-(3-sulfonatopropyl)-3H-benzoselenazol-2-ylidene]methyl]quinolinium](/img/structure/B13774875.png)


![beta-Alanine, N-[3-(triethoxysilyl)propyl]-](/img/structure/B13774888.png)






